Validamycin D

Antifungal activity Rhizoctonia solani Minimum Inhibitory Concentration

Research on validamycin SAR is undermined by the use of commercial complex mixtures. Validamycin D (CAS 12650-67-8) is a structurally defined minor congener with a distinct α-D-glucosidic linkage at C-6ʺ, essential for differential trehalase inhibition studies. - Provides a 2,500-fold lower in vitro potency than Validamycin A, enabling precise negative control for SAR assays. - Supplied at ≥95% purity, suitable for use as an analytical reference standard in fermentation profiling and formulation QC. - Available from stable inventory for immediate global shipment, supporting reproducible experimental workflows.

Molecular Formula C20H35NO13
Molecular Weight 497.491
CAS No. 12650-67-8
Cat. No. B1143818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValidamycin D
CAS12650-67-8
SynonymsVALIDAMYCIN D
Molecular FormulaC20H35NO13
Molecular Weight497.491
Structural Identifiers
SMILESC1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)O)O)COC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H35NO13/c22-3-6-1-8(13(26)16(29)11(6)24)21-9-2-7(12(25)17(30)14(9)27)5-33-20-19(32)18(31)15(28)10(4-23)34-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18+,19-,20-/m1/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Validamycin D Overview


Validamycin D (CAS 12650-67-8, MF: C20H35NO13, MW: 497.50) is a minor aminoglycoside antibiotic component of the validamycin complex, produced by fermentation of *Streptomyces hygroscopicus* var. *limoneus* [1]. It is characterized as a pseudo-oligosaccharide wherein an α-D-glucosyl residue is linked to the hydroxymethyl group (C-6ʺ) of the validoxylamine A core [2][3]. Unlike the major agricultural fungicide Validamycin A, which contains a β-D-glucosyl moiety, Validamycin D exhibits significantly reduced antifungal potency in vitro but maintains in vivo disease control efficacy [4].

1 Congener-specific analytical reference standard for LC-MS quantification
2 SAR probe for α- vs β-glucosidic linkage effects on trehalase inhibition
3 Synthetic intermediate for validoxylamine-based trehalase inhibitor development

Purity Requirements for Validamycin D


Validamycin D is not simply a minor or less active analog; its distinct α-D-glucosidic linkage at the C-6ʺ position of validoxylamine A fundamentally alters its physicochemical behavior, fungal cell uptake kinetics, and trehalase inhibition profile compared to the β-D-glucosyl-containing Validamycin A [1]. Consequently, commercial validamycin complex (primarily Validamycin A) cannot serve as a substitute for Validamycin D in analytical reference standard applications, structure-activity relationship (SAR) studies, or experiments requiring precise quantification of this specific congener [2]. Procurement of isolated, high-purity Validamycin D is essential for research targeting differential trehalase binding, permeability mechanisms, and the development of novel validoxylamine-based derivatives [3].

Commercial validamycin complex (primarily Validamycin A) cannot serve as analytical reference standard for Validamycin D due to distinct α-linkage.
Differential glucosidic linkage alters cellular uptake kinetics and trehalase inhibition; β-anomer data may not transfer directly.
High-purity isolated Validamycin D is required for accurate quantification, SAR, and derivative synthesis studies.

Validamycin D Quantitative Differentiation


In Vitro Antifungal Potency vs. Validamycin A

Validamycin D exhibits a minimum inhibitory concentration (MIC) of 25 µg/mL against *Rhizoctonia solani* in the standard dendroid-test method, compared to 0.01 µg/mL for Validamycin A, representing a 2,500-fold reduction in in vitro antifungal potency [1][2]. This dramatic difference, attributed to the α-D-glucosidic linkage at the C-6ʺ position in Validamycin D versus the β-D-glucosyl residue in Validamycin A, provides a clear functional distinction between these two validamycin congeners [3].

In Vitro Antifungal Potency
Head-to-head
Validamycin D MIC: 25 µg/mL
Validamycin A MIC: 0.01 µg/mL
2,500-fold difference
Supports low-potency comparator role for SAR studies of glucosidic linkage.
Dendroid-test method; Rhizoctonia solani
Antifungal activity Rhizoctonia solani Minimum Inhibitory Concentration

Cellular Uptake vs. Validamycin A

Validamycin A, containing a β-D-glucosyl residue, is transported into *Rhizoctonia solani* mycelial cells more efficiently than Validamycin D, which contains an α-D-glucosyl residue, or their common aglycone, validoxylamine A [1]. This differential uptake was demonstrated by incubating washed mycelia with the respective compounds and measuring intracellular accumulation, highlighting a key permeability advantage for the β-anomer [2].

Cellular Uptake
Head-to-head
Validamycin D: Lower intracellular accumulation
Validamycin A: Higher accumulation
Qualitative uptake difference
Context for permeability-driven potency disparity and transport mechanism studies.
Washed R. solani mycelia incubation
Cellular uptake Permeability Trehalase inhibition

In Vivo Rice Sheath Blight Control

Despite exhibiting a 2,500-fold weaker in vitro MIC (25 µg/mL) compared to Validamycin A (0.01 µg/mL) against *Rhizoctonia solani*, Validamycin D demonstrates considerable disease control activity in greenhouse tests against rice sheath blight [1][2]. This phenomenon, shared with Validamycin C and validoxylamines A and B, indicates that the in vitro dendroid-test method underestimates the in vivo protective potential of certain validamycin congeners [3].

In Vivo Plant Protection
Context-dependent
Greenhouse: Considerable disease-control response
In vitro MIC: 25 µg/mL (weak)
In vivo response disproportionately higher
Reported disease-control response in plant model despite low in vitro potency.
Rice sheath blight greenhouse test; class-level inference
In vivo efficacy Sheath blight Rice disease control

α- vs. β-Glucosidic Linkage

Validamycin D is defined by an α-D-glucosidic linkage connecting a glucose moiety to the hydroxymethyl group (C-6ʺ) of the validoxylamine A core [1]. In contrast, Validamycin A contains a β-D-glucosyl residue attached at the same position [2]. This stereochemical difference is the sole structural variation between these two congeners and directly accounts for their divergent biological activities and cellular uptake profiles [3].

Glycosidic Linkage
Head-to-head
Validamycin D: α-D-glucosidic at C-6ʺ
Validamycin A: β-D-glucosidic at C-6ʺ
Stereochemical inversion at anomeric center
Supports α-anomer reference standard for analytical method validation and derivative synthesis.
NMR and degradation studies; sole structural difference
Structural characterization Glycosidic linkage Validoxylamine A

Validamycin D Applications


Analytical Standard for HPLC/LC-MS

As a structurally defined minor component of the validamycin complex with a distinct α-D-glucosidic linkage at C-6ʺ [1], high-purity Validamycin D (CAS 12650-67-8) serves as an essential analytical reference standard for the identification and quantification of this specific congener in fermentation product mixtures, impurity profiling, and quality control of validamycin-based agricultural formulations [2].

SAR Probe for Trehalase Inhibition & Uptake

Validamycin D's 2,500-fold reduction in in vitro antifungal potency compared to Validamycin A [1], coupled with its lower cellular uptake efficiency in *R. solani* mycelia [2], makes it an indispensable negative control and SAR probe for elucidating the critical role of the β-D-glucosyl moiety in trehalase binding and fungal cell wall transport [3].

Intermediate for Trehalase Inhibitors

The total synthesis of Validamycin D has been achieved via α-glycosylation of a protected validoxylamine A derivative [1]. Pure Validamycin D is therefore valuable as a synthetic intermediate or a benchmark for developing novel validoxylamine-based trehalase inhibitors with altered pharmacokinetic or permeability profiles [2].

In Vivo Plant Protection Model

Validamycin D exhibits considerable protective efficacy against rice sheath blight in greenhouse trials despite weak in vitro MIC values [1]. This property renders it a unique model compound for studying pro-pesticide activation, plant-microbe interactions, or formulation technologies designed to enhance the field performance of low-potency actives [2].

Application
Selection Property
Validation Focus
Analytical standard for HPLC/LC-MS
α-D-glucosidic linkage identity
Congener-specific quantification and impurity profiling
SAR probe for trehalase inhibition & uptake
Low in vitro potency; reduced cellular uptake
Negative control for β-anomer mechanistic studies
Intermediate for trehalase inhibitor synthesis
Validoxylamine A core with α-linkage
Benchmark for derivative design and α-glycosylation route
Plant-model protection research
Reported disease-control response in greenhouse
Pro-pesticide activation or formulation-effect investigation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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